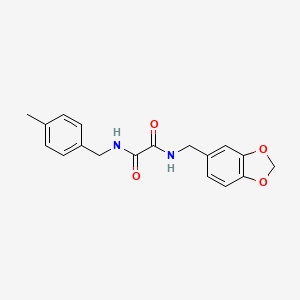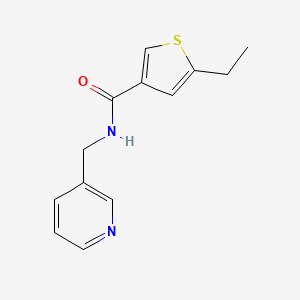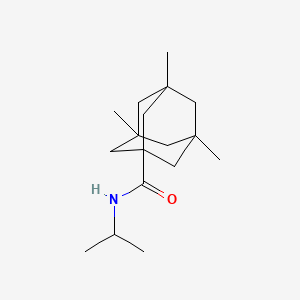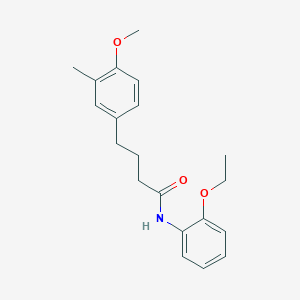
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, also known as MDAA or Methylenedioxyamphetamine-N,N-dibenzyl-ethane-diamide, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1970s as a potential antidepressant and has since been studied for its potential in treating various neurological and psychiatric disorders.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. It also acts as a reuptake inhibitor for these neurotransmitters, further increasing their availability. This mechanism of action is similar to that of other amphetamines, such as MDMA and amphetamine.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its ability to selectively release and inhibit the reuptake of specific neurotransmitters, allowing for the study of their individual effects. However, its potential for abuse and neurotoxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, including its potential as a treatment for depression, anxiety, and addiction, as well as its potential as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for abuse and addiction. Additionally, the development of safer and more effective analogs of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide may lead to new treatments for a range of neurological and psychiatric disorders.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized by several methods, including the reaction of 3,4-methylenedioxyphenylacetone with N,N-dibenzyl-ethanediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. Other methods include the use of palladium-catalyzed coupling reactions and the reaction of 3,4-methylenedioxyphenylacetone with N-benzyl-ethanediamine followed by N-methylation.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been studied for its potential in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been studied for its potential as a neuroprotective agent and for its effects on learning and memory. In animal studies, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-2-4-13(5-3-12)9-19-17(21)18(22)20-10-14-6-7-15-16(8-14)24-11-23-15/h2-8H,9-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKOEHMDKQJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)


![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)

